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Compound of Interest

Compound Name: 6-methyl-3-Pyridineethanol

Cat. No.: B032638 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

6-methyl-3-pyridineethanol (C₈H₁₁NO), a key pyridine derivative with applications in

pharmaceutical and materials science research. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

experimental data from a centralized database was not available at the time of writing, this

guide presents a detailed prediction and interpretation of the expected spectra based on

fundamental principles and spectral data of analogous structures. This approach provides a

robust framework for researchers to understand, predict, and interpret the spectroscopic

characteristics of this molecule.

Molecular Structure and its Spectroscopic
Implications
6-methyl-3-pyridineethanol possesses a unique molecular architecture that dictates its

spectroscopic behavior. The structure features a pyridine ring, a versatile heterocyclic aromatic

system, substituted with a methyl group at the 6-position and an ethanol group at the 3-

position. This combination of an aromatic core, an alkyl substituent, and a primary alcohol

functional group gives rise to a distinct set of signals in NMR, characteristic absorption bands in

IR, and a predictable fragmentation pattern in MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b032638?utm_src=pdf-interest
https://www.benchchem.com/product/b032638?utm_src=pdf-body
https://www.benchchem.com/product/b032638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure:

Understanding the interplay of these structural features is paramount to interpreting the

spectroscopic data accurately. The electron-withdrawing nature of the pyridine nitrogen, the

electron-donating effect of the methyl group, and the characteristic signals of the ethanol chain

all contribute to the overall spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of

organic molecules. For 6-methyl-3-pyridineethanol, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 6-methyl-3-pyridineethanol in a common deuterated

solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethyl chain

protons, the methyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-methyl-3-
Pyridineethanol

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 (Aromatic) ~8.3 s -

H-4 (Aromatic) ~7.5 d ~8.0

H-5 (Aromatic) ~7.1 d ~8.0

-CH₂- (Ethanol) ~3.9 t ~6.5

-CH₂- (Ethanol) ~2.9 t ~6.5

-CH₃ (Methyl) ~2.5 s -

-OH (Hydroxyl) Variable (broad s) s -

Expertise & Experience in Spectral Interpretation:
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The predicted chemical shifts are based on the electronic effects within the molecule. The

proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the

electronegative nitrogen atom and the deshielding effect of the aromatic ring current. The

protons at the 4 and 5-positions will appear as doublets due to coupling with each other. The

ethyl group protons will present as two triplets, a consequence of vicinal coupling. The methyl

group protons, being attached to the aromatic ring, will appear as a singlet. The chemical shift

of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and will

likely appear as a broad singlet.[1][2][3]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-methyl-3-Pyridineethanol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (Aromatic) ~158

C-6 (Aromatic) ~157

C-4 (Aromatic) ~137

C-3 (Aromatic) ~133

C-5 (Aromatic) ~121

-CH₂- (Ethanol) ~62

-CH₂- (Ethanol) ~35

-CH₃ (Methyl) ~24

Expertise & Experience in Spectral Interpretation:

The aromatic carbons exhibit chemical shifts in the typical downfield region for pyridines. The

carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The carbons

of the ethanol side chain and the methyl group appear in the upfield aliphatic region. These

predicted values are instrumental for confirming the carbon framework of synthesized 6-
methyl-3-pyridineethanol.[4][5]
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Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for

reliable data.

Protocol for ¹H and ¹³C NMR Spectroscopy:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 6-methyl-3-pyridineethanol.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean,

dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[2][3]

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical

parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon

signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise

ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow
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Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 6-methyl-3-pyridineethanol is expected to show characteristic

absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for 6-methyl-3-Pyridineethanol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Alcohol) 3600 - 3200 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=N, C=C (Pyridine Ring) 1600 - 1450 Medium to Strong

C-O (Alcohol) 1260 - 1000 Strong
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Expertise & Experience in Spectral Interpretation:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the

alcohol group, its broadness resulting from hydrogen bonding.[6] The C-H stretching vibrations

for the aromatic and aliphatic portions of the molecule will appear at their characteristic

frequencies. The pyridine ring will exhibit several bands in the fingerprint region due to C=N

and C=C stretching vibrations. A strong C-O stretching band will also be present, confirming the

presence of the alcohol functionality.[7]

Experimental Protocol for IR Spectroscopy
For a liquid sample like 6-methyl-3-pyridineethanol, Attenuated Total Reflectance (ATR) or

transmission IR spectroscopy are suitable techniques.

Protocol for ATR-FTIR Spectroscopy:

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Application:

Place a small drop of 6-methyl-3-pyridineethanol directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Data Acquisition:

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

Data Analysis:

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber

(cm⁻¹).
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Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Diagram 2: ATR-FTIR Experimental Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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